Crystal structure analysis of Sodium morpholine-4-carbodithioate.
Crystal structure analysis of Sodium morpholine-4-carbodithioate.
A Comprehensive Technical Guide to the Crystal Structure Analysis of Sodium Morpholine-4-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the crystal structure analysis of sodium morpholine-4-carbodithioate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the methodologies and insights derived from the structural elucidation of this compound. The guide covers the synthesis of the title compound, the principles and practical aspects of single-crystal X-ray diffraction, a detailed analysis of the molecular and supramolecular structure, and the complementary role of spectroscopic techniques. By integrating theoretical principles with practical considerations, this document aims to serve as a valuable resource for those engaged in the study of dithiocarbamates and their potential applications.
Introduction: The Significance of Dithiocarbamates and Structural Analysis
Dithiocarbamates (R₂NCS₂⁻) are a versatile class of sulfur-containing ligands known for their strong metal-chelating properties.[1] Their ability to form stable complexes with a wide range of transition metals has led to their investigation in diverse fields, including materials science, catalysis, and medicine.[2][3] Morpholine, a heterocyclic compound incorporating both an amine and an ether functional group, is a valuable building block in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[4][5] The combination of the dithiocarbamate moiety with the morpholine scaffold in sodium morpholine-4-carbodithioate results in a molecule of significant interest for coordination chemistry and potential pharmaceutical applications.
A definitive understanding of a molecule's three-dimensional structure is paramount for elucidating its chemical behavior and biological activity. Single-crystal X-ray diffraction stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. This guide will walk through the process of analyzing the crystal structure of sodium morpholine-4-carbodithioate, from synthesis to the final structural interpretation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals. The synthesis of sodium morpholine-4-carbodithioate is typically achieved through the reaction of morpholine with carbon disulfide in the presence of a sodium hydroxide solution.[6][7]
Experimental Protocol: Synthesis of Sodium morpholine-4-carbodithioate
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Reaction Setup: A solution of sodium hydroxide is prepared in ethanol or an ethanol-water mixture and cooled in an ice bath.
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Addition of Morpholine: Morpholine is added to the cooled sodium hydroxide solution with stirring.
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Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the cold, stirring solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent the formation of byproducts.
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Precipitation: Upon the addition of carbon disulfide, a precipitate of sodium morpholine-4-carbodithioate forms.
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Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
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Crystallization: Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the compound in an appropriate solvent, such as a mixture of dimethyl sulfoxide (DMSO) and water at room temperature.[1]
Expertise & Experience: The Rationale Behind the Method
The choice of a biphasic or alcoholic solvent system is critical for controlling the reaction rate and facilitating the precipitation of the sodium salt. The slow addition of carbon disulfide at low temperatures is a standard practice in dithiocarbamate synthesis to manage the exothermicity of the reaction and ensure the formation of a pure product. The crystallization method of slow evaporation is favored for its simplicity and effectiveness in yielding well-defined single crystals, which are essential for high-quality diffraction data.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Methodology in Detail
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Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The data is collected as a series of diffraction spots, with their positions and intensities recorded by a detector.[1]
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Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.
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Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map provides a preliminary model of the atomic arrangement.
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Structure Refinement: The initial model is refined by adjusting atomic positions and displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.
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Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, are then analyzed.
Crystal and Molecular Structure of Sodium Morpholine-4-carbodithioate
The crystal structure of sodium morpholine-4-carbodithioate reveals a polymeric network. The asymmetric unit contains two crystallographically independent sodium cations, two morpholine-4-carbodithioate anions, and three water molecules.[6]
Key Crystallographic Data
| Parameter | Value[6] |
| Chemical Formula | C₅H₁₂NNaO₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 28.8222(3) |
| b (Å) | 5.6782(3) |
| c (Å) | 12.3810(9) |
| β (°) | 102.074(2) |
| Volume (ų) | 1987.43(17) |
| Z | 8 |
Molecular Structure
Caption: Molecular Structure of the Morpholine-4-carbodithioate Anion.
The morpholine ring adopts a chair conformation, which is the most stable conformation for six-membered heterocyclic rings.[8][9] The dithiocarbamate group is essentially planar.
Selected Bond Lengths and Angles
| Bond | Length (Å)[6] | Angle | Value (°)[6] |
| C-S(1) | 1.72 | S(1)-C-S(2) | 120.5 |
| C-S(2) | 1.71 | S(1)-C-N | 119.8 |
| C-N | 1.33 | S(2)-C-N | 119.7 |
Trustworthiness: A Self-Validating System
The observed bond lengths within the dithiocarbamate moiety are intermediate between those of a C-S single bond and a C=S double bond. This delocalization of π-electron density across the S-C-S fragment is a characteristic feature of dithiocarbamates and is a key indicator of the validity of the structural model. The planarity of the dithiocarbamate group further supports this electronic delocalization.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, the sodium cations are coordinated by the sulfur atoms of the dithiocarbamate groups and the oxygen atoms of the water molecules, forming a complex coordination polymer. Hydrogen bonding interactions involving the water molecules play a crucial role in stabilizing the crystal packing. The morpholine rings of adjacent chains are oriented in such a way that the oxygen-containing sides face each other.[6]
Spectroscopic Characterization: A Complementary Perspective
Spectroscopic techniques provide valuable information that corroborates and complements the findings from X-ray crystallography.
Infrared (IR) Spectroscopy
The IR spectrum of sodium morpholine-4-carbodithioate exhibits characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Assignment[6] |
| ~1414 | C-N stretching (thioureide band) |
| ~1108 | C=S stretching |
| ~972 | C-S stretching |
The position of the C-N stretching vibration (thioureide band) is particularly informative. Its frequency, intermediate between that of a C-N single bond and a C=N double bond, provides further evidence for the delocalization of electron density within the dithiocarbamate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.
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¹H NMR: The spectrum typically shows two triplets corresponding to the methylene protons adjacent to the nitrogen and oxygen atoms of the morpholine ring.[6]
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¹³C NMR: The most downfield signal in the ¹³C NMR spectrum is assigned to the carbon atom of the dithiocarbamate group (NCS₂), which is significantly deshielded due to the attachment of the electronegative nitrogen and sulfur atoms.[6][7]
Conclusion and Future Directions
The crystal structure analysis of sodium morpholine-4-carbodithioate provides a detailed and unambiguous picture of its solid-state architecture. The study reveals a polymeric structure held together by coordination bonds and hydrogen bonding interactions. The structural and spectroscopic data consistently point to significant electron delocalization within the dithiocarbamate fragment.
This fundamental structural understanding is crucial for the rational design of novel metal complexes with potential applications in areas such as drug development, where the morpholine moiety can impart favorable pharmacokinetic properties, and in materials science, where dithiocarbamates are used as precursors for metal sulfide nanoparticles.[10] Future work could involve the synthesis and structural characterization of transition metal complexes of morpholine-4-carbodithioate to explore their coordination chemistry and evaluate their biological and material properties.
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